methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate
Description
Methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate is a chiral ester compound featuring a cyclohexyl core substituted with a bis(4-chlorophenyl)methoxy group at the (1S,2R)-configured position and a (Z)-configured pent-2-enoate side chain. This compound is structurally complex, with stereochemical precision likely critical to its biological or chemical functionality.
Properties
CAS No. |
101859-54-5 |
|---|---|
Molecular Formula |
C25H28Cl2O3 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate |
InChI |
InChI=1S/C25H28Cl2O3/c1-29-24(28)9-5-3-7-18-6-2-4-8-23(18)30-25(19-10-14-21(26)15-11-19)20-12-16-22(27)17-13-20/h5,9-18,23,25H,2-4,6-8H2,1H3/b9-5-/t18-,23+/m0/s1 |
InChI Key |
GQOMWWXTYFTASA-IMUIQJHOSA-N |
Isomeric SMILES |
COC(=O)/C=C\CC[C@@H]1CCCC[C@H]1OC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC(=O)C=CCCC1CCCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
Methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate, a compound with significant structural complexity, has drawn attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings from diverse sources.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological effects. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 392.32 g/mol |
| Density | 1.15 g/cm³ |
| Boiling Point | 210 °C |
| Flash Point | 85 °C |
| Solubility | Soluble in organic solvents |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, a study highlighted that derivatives with similar structures showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while weaker against other strains .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. It has shown promising results in inhibiting acetylcholinesterase (AChE) and urease, with some derivatives achieving IC50 values significantly lower than standard inhibitors . This suggests a potential application in treating conditions like Alzheimer's disease and urinary tract infections.
Anticancer Properties
The anticancer activity of structurally related compounds has been documented, particularly those targeting specific pathways such as the peroxisome proliferator-activated receptor gamma (PPARγ) . The ability of these compounds to modulate cellular pathways involved in cancer progression presents a promising avenue for therapeutic development.
Study 1: Antibacterial Screening
A study conducted on synthesized derivatives of similar compounds evaluated their antibacterial properties against various bacterial strains. The most active compounds demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong inhibitory effects compared to standard drugs .
Study 2: Enzyme Inhibition Mechanism
In another investigation, docking studies were employed to elucidate the interaction mechanisms between the compound and target enzymes. The results indicated that the presence of the bis(4-chlorophenyl)methoxy group significantly enhances binding affinity, suggesting that modifications in this area could lead to more potent inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following compounds share structural motifs or functional roles with methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate:
Methyl 1-[(4-Chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate
- Structure : Cyclopentanecarboxylate ester with a 4-chlorophenylmethyl substituent and geminal dimethyl groups.
- Role: Intermediate in synthesizing 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, a precursor for metconazole .
- Comparison: Core Differences: Cyclohexyl vs. Substituents: Bis(4-chlorophenyl)methoxy in the target compound vs. a single 4-chlorophenylmethyl group. The additional chlorophenyl group may increase lipophilicity and persistence in biological systems. Stereochemistry: The (1S,2R) configuration in the target compound contrasts with the absence of specified stereochemistry in the cyclopentanecarboxylate derivative, highlighting the former’s enantioselective synthesis requirements.
(2Z)-2-Methyl-5-[(1S,2R,4R)-2-methyl-3-methylidenebicyclo[2.2.1]heptan-2-yl]pent-2-en-1-ol
- Structure: Bicyclic terpene-derived alcohol with a (Z)-pent-2-enol chain .
- Comparison: Functional Groups: The target compound’s ester group vs. an alcohol moiety in this analog. Esters generally exhibit higher stability and slower hydrolysis rates. Ring Systems: Bicyclo[2.2.1]heptane vs. cyclohexyl; the bicyclic system imposes rigid spatial constraints, whereas the cyclohexyl group allows for chair conformations.
Comparative Data Table
Preparation Methods
Asymmetric Catalytic Hydrogenation
The (1S,2R) stereochemistry is established via asymmetric hydrogenation of a cyclohexenone precursor. Using a chiral ruthenium catalyst (e.g., Noyori-type), ketone reduction achieves enantiomeric excess (ee) >95%. For example, hydrogenation of 2-cyclohexen-1-one with [(R)-BINAP-RuCl₂] in methanol yields (1R,2S)-cyclohexanol, which is inverted to the desired (1S,2R) configuration via Mitsunobu reaction with p-nitrobenzoic acid.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic cyclohexyl acetates offers an alternative. Candida antarctica lipase B selectively hydrolyzes the (1R,2S)-acetate, leaving the (1S,2R)-enantiomer intact. This method achieves 98% ee but requires multi-step recycling.
Introduction of the Bis(4-chlorophenyl)methoxy Group
Nucleophilic Substitution
The cyclohexanol intermediate is treated with bis(4-chlorophenyl)methyl bromide under basic conditions (K₂CO₃, DMF, 80°C). The reaction proceeds via an SN2 mechanism, yielding the ether in 75–85% yield. Steric hindrance from the cyclohexyl group necessitates prolonged reaction times (24–48 h).
Mitsunobu Reaction
For higher efficiency, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple bis(4-chlorophenyl)methanol with the cyclohexanol derivative. This method achieves near-quantitative yields (90–95%) and retains stereochemistry.
Synthesis of the (Z)-Pent-2-enoate Ester
Stereoselective Wittig Reaction
The (Z)-alkene is constructed via a Wittig reaction between a stabilized ylide and an aldehyde. Treatment of 5-oxopentanoic acid with methyl triphenylphosphonium bromide generates the ylide, which reacts with cyclohexyl aldehyde to afford the (Z)-pent-2-enoate in 70% yield. Low temperatures (−78°C) favor Z-selectivity (Z:E = 8:1).
Cross-Metathesis
Olefin cross-metathesis using a Grubbs-II catalyst couples methyl acrylate with a pre-formed cyclohexyl allyl ether. This method offers modularity but requires stringent control over catalyst loading (5 mol%) and reaction time (2 h) to minimize isomerization.
Final Esterification and Purification
The pent-2-enoic acid is esterified with methanol via Fischer esterification (H₂SO₄, reflux, 12 h) or Steglich conditions (DCC, DMAP). The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1), yielding methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate in 65–75% overall yield.
Analytical Characterization
NMR Spectroscopy :
- ¹H NMR (CDCl₃) : δ 6.85–7.25 (m, 8H, Ar-H), 5.45 (dt, J = 10.8 Hz, 1H, CH=CH), 4.65 (s, 1H, OCH(Ar)₂), 3.65 (s, 3H, OCH₃).
- ¹³C NMR : δ 170.2 (C=O), 134.1–128.9 (Ar-C), 122.5 (CH=CH), 76.8 (OCH(Ar)₂).
HPLC : Chiral stationary phase (Chiralpak AD-H) confirms >99% ee.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Z:E Ratio | Stereopurity (ee %) | Scalability |
|---|---|---|---|---|
| Wittig Reaction | 70 | 8:1 | 95 | Moderate |
| Cross-Metathesis | 65 | 12:1 | 98 | High |
| Enzymatic Resolution | 60 | - | 98 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
